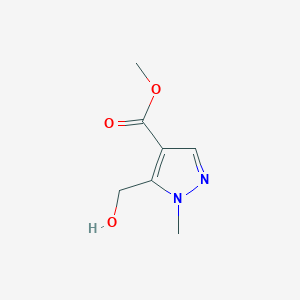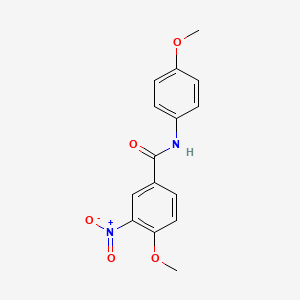![molecular formula C23H28Cl2N2O3 B10906591 N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10906591.png)
N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” is a complex organic compound that features a combination of hydrazide, phenyl, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an ester or acid chloride to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions may target the hydrazide group, converting it to an amine.
Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Studies may explore its effectiveness against various microorganisms.
Medicine
Drug Development:
Therapeutic Agents: Investigation into its use as a therapeutic agent for specific diseases.
Industry
Agriculture: Potential use as a herbicide or pesticide.
Polymer Chemistry: Applications in the synthesis of new polymers.
Mechanism of Action
The mechanism of action of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE: Similar compounds may include other hydrazides with phenyl and dichlorophenoxy groups.
Hydrazides: Compounds with similar hydrazide functional groups.
Phenyl derivatives: Compounds with similar phenyl ring structures.
Uniqueness
The uniqueness of “N’~1~-{(Z)-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLIDENE}-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H28Cl2N2O3 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C23H28Cl2N2O3/c1-22(2,3)16-9-14(10-17(21(16)29)23(4,5)6)12-26-27-20(28)13-30-19-8-7-15(24)11-18(19)25/h7-12,29H,13H2,1-6H3,(H,27,28)/b26-12- |
InChI Key |
BNSIVZJIFDBMRC-ZRGSRPPYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10906510.png)
![tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate](/img/structure/B10906511.png)
![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)

![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)


![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B10906582.png)
![2-(4-fluorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B10906588.png)
![N-(3,4-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10906602.png)
